JWH 250-d11

Descripción general

Descripción

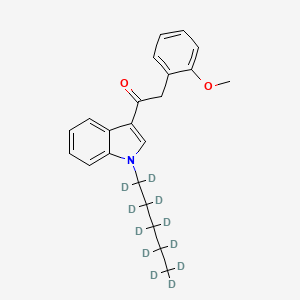

JWH 250-d11: is a synthetic cannabinoid, specifically a deuterated analog of JWH-250. It belongs to the phenylacetylindole family and acts as a cannabinoid agonist at both the CB1 and CB2 receptors . The compound is used primarily in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of JWH 250-d11 involves the introduction of deuterium atoms into the JWH-250 molecule. This is typically achieved through a multi-step synthetic route that includes:

Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.

Attachment of the phenylacetyl group: The phenylacetyl group is introduced via Friedel-Crafts acylation.

Deuteration: Deuterium atoms are introduced using deuterated reagents under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large-scale synthesis of the indole core and phenylacetyl intermediates.

Deuteration: Use of deuterated reagents in large quantities to achieve the desired level of deuteration.

Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions: JWH 250-d11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenylacetyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or halides under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoles or phenylacetyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Studies

JWH 250-d11 has been extensively studied for its pharmacological effects, particularly its interaction with CB1 and CB2 receptors. Research indicates that it possesses a nanomolar affinity for these receptors, making it a potent candidate for investigating cannabinoid receptor functions and their roles in various physiological processes .

Key Findings:

- In Vitro Studies: this compound has demonstrated significant binding affinity in competitive binding assays. These studies reveal its potential to modulate neurotransmitter release, particularly dopamine in the nucleus accumbens, which is crucial for understanding its effects on mood and behavior .

- In Vivo Effects: Animal studies have shown that administration of this compound can lead to hypothermia, altered pain thresholds, and various behavioral changes such as increased aggression and impaired sensorimotor responses .

Toxicology and Forensic Analysis

The increasing prevalence of synthetic cannabinoids like this compound in recreational drug use necessitates robust methods for detection and quantification in biological samples. Various analytical techniques have been developed to identify this compound in urine and blood samples.

Analytical Methods:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method has been validated for detecting this compound metabolites with limits of detection ranging from 0.005 ng/mL to 0.1 ng/mL in whole blood .

- Gas Chromatography-Mass Spectrometry (GC-MS): Employed for confirming the presence of this compound in oral fluids, this technique allows for the simultaneous quantification of multiple synthetic cannabinoids .

Case Study 1: Detection in Herbal Blends

In a study analyzing herbal preparations marketed as legal highs, this compound was identified alongside other synthetic cannabinoids. The findings highlighted the challenges posed by these substances' psychoactive effects, which can exceed those of traditional cannabis products .

Case Study 2: Clinical Toxicology

A clinical study reported cases of acute intoxication involving this compound, emphasizing the need for accurate toxicological screening methods. The study utilized LC-MS/MS to confirm the presence of this compound metabolites in patients presenting with symptoms consistent with cannabinoid use .

Table 1: Affinity of this compound at Cannabinoid Receptors

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| CB1 | 11 nM |

| CB2 | 33 nM |

Table 2: Analytical Method Performance for this compound

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

|---|---|---|---|

| LC-MS/MS | 0.005 ng/mL | 0.1 ng/mL | >70 |

| GC-MS | Variable (0.01-0.25 ng/mL) | Variable | >70 |

Mecanismo De Acción

JWH 250-d11 exerts its effects by acting as an agonist at the CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release .

Comparación Con Compuestos Similares

JWH-018: Another synthetic cannabinoid with a naphthalene ring instead of the 2’-methoxy-phenylacetyl group.

JWH-073: Similar structure but with a different alkyl chain length.

Uniqueness: JWH 250-d11 is unique due to its deuterated nature, which makes it useful in isotopic labeling studies. The presence of deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, making it valuable for research purposes .

Actividad Biológica

JWH 250-d11 is a synthetic cannabinoid, specifically a deuterated analog of JWH-250, belonging to the phenylacetylindole family. This compound acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system involved in various physiological processes. The introduction of deuterium atoms in this compound enhances its metabolic stability and pharmacokinetics, making it valuable for research applications, particularly in studying the structure-activity relationship of synthetic cannabinoids.

Chemical Structure and Properties

- IUPAC Name: 1-pentyl-3-(2-methoxyphenylacetyl)indole-d11

- CAS Number: 1346598-78-4

- Molecular Formula: C22H25D11NO2

- Molar Mass: Approximately 346.5 g/mol

The presence of deuterium affects the compound's behavior in biological systems, allowing for more precise tracking in metabolic studies.

This compound exhibits high affinity for CB1 and CB2 receptors, with reported Ki values of approximately 11 nM at CB1 and 33 nM at CB2 . The activation of these receptors leads to various physiological effects, including:

- Analgesia: Pain relief through modulation of pain pathways.

- Anti-inflammatory Effects: Reduction of inflammation via immune modulation.

- Neuromodulation: Influences neurotransmitter release, affecting mood and cognition.

Comparative Binding Affinity

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| This compound | 11 | 33 |

| JWH-018 | 3.5 | 20 |

| JWH-073 | 12 | 35 |

This table illustrates that while this compound has significant binding affinity, other compounds like JWH-018 may exhibit stronger interactions with the CB1 receptor.

In Vivo Studies

Research has shown that this compound induces several notable effects in animal models:

- Hypothermia: Administration leads to a marked decrease in body temperature.

- Increased Pain Threshold: Subjects exhibit heightened tolerance to painful stimuli .

- Behavioral Changes: Effects include reduced motor activity, catalepsy, and altered sensorimotor responses.

A study involving male CD-1 mice demonstrated that both JWH 250 and its analogs could stimulate dopamine release in the nucleus accumbens, suggesting potential for abuse due to their psychoactive properties .

Case Studies

In a series of case studies focusing on synthetic cannabinoid intoxications, JWH compounds were frequently implicated. Symptoms reported included severe agitation, hallucinations, and cardiovascular complications. These findings emphasize the need for careful monitoring and regulation of synthetic cannabinoids like this compound.

Analytical Methods for Detection

Due to the increasing prevalence of synthetic cannabinoids in illicit markets, reliable detection methods are crucial. Recent advancements include:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A validated method allows simultaneous quantification of multiple synthetic cannabinoids including this compound in biological samples .

- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for initial target analysis of synthetic cannabinoids in consumer products .

Detection Limits

| Method | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Mean Recovery (%) |

|---|---|---|---|---|

| LC-MS/MS | This compound | 0.30 | 0.50 | 81.5 |

| GC-MS | This compound | 0.70 | 1.00 | 83.9 |

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i1D3,3D2,4D2,9D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLSJIQJQKDDCM-RYFBRYQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857901 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-78-4 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.